molecular formula C17H14N2O3 B14144665 4'-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile CAS No. 312598-52-0

4'-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile

Cat. No.: B14144665
CAS No.: 312598-52-0
M. Wt: 294.30 g/mol
InChI Key: JUTGEQSSNQKFHI-UHFFFAOYSA-N
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Description

4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile is a complex organic compound that features a biphenyl core linked to an oxazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile typically involves multiple steps, starting with the preparation of the biphenyl core and subsequent functionalization to introduce the oxazolidinone ring. Common synthetic routes include:

    Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a halogenated benzene derivative reacts with a boronic acid in the presence of a palladium catalyst.

    Introduction of the Oxazolidinone Ring: This step often involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The oxazolidinone ring can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazolidinone ring may yield oxazolidinone derivatives with different functional groups, while reduction of the nitrile group results in the formation of primary amines.

Scientific Research Applications

4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial infections due to its structural similarity to known antibiotics.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular uptake mechanisms.

Mechanism of Action

The mechanism of action of 4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, similar to other oxazolidinone antibiotics. This interaction disrupts the formation of the initiation complex, thereby preventing bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Torezolid: A newer oxazolidinone with improved potency and pharmacokinetic properties.

Uniqueness

4’-(2-Oxo-oxazolidin-5-ylmethoxy)-biphenyl-4-carbonitrile is unique due to its biphenyl core, which can enhance its binding affinity and specificity compared to other oxazolidinones

Properties

CAS No.

312598-52-0

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

4-[4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl]benzonitrile

InChI

InChI=1S/C17H14N2O3/c18-9-12-1-3-13(4-2-12)14-5-7-15(8-6-14)21-11-16-10-19-17(20)22-16/h1-8,16H,10-11H2,(H,19,20)

InChI Key

JUTGEQSSNQKFHI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N

solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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